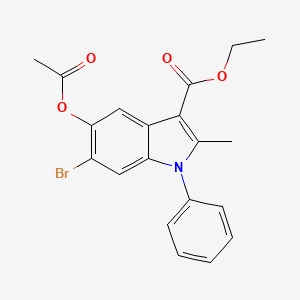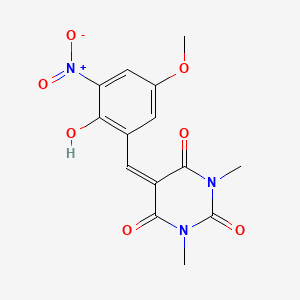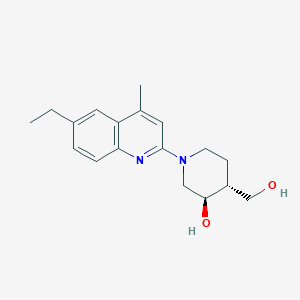
ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activity of various kinases such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways such as the mitochondrial pathway and the death receptor pathway. It also inhibits the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. In addition, the compound has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and inflammation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate. One direction is to investigate the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Another direction is to study the structure-activity relationship of this compound and its derivatives to optimize its potency and selectivity towards specific cancer cell lines and inflammatory pathways. Furthermore, the potential of this compound as a diagnostic tool for cancer detection and monitoring can also be explored.
Synthesemethoden
The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate involves the reaction of 6-bromo-1H-indole-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then treated with ethyl alcohol and a base such as sodium carbonate to obtain the final product. This method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast, colon, and lung cancer. The compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-4-25-20(24)19-12(2)22(14-8-6-5-7-9-14)17-11-16(21)18(10-15(17)19)26-13(3)23/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQKNCOBVEWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5483044.png)
![methyl 2-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B5483050.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5483057.png)
![2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5483072.png)
![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5483075.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B5483081.png)

![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)

![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)

![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483136.png)